p-Phos, (S)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(S)-p-Phos, also known as (S)-1,1'-Bis(diphenylphosphino)ferrocene, is a chiral ligand commonly employed in asymmetric catalysis. Its ability to control the stereochemistry of reaction products, meaning it influences the spatial arrangement of atoms in molecules, makes it a valuable tool for researchers in various fields.

Mechanism of Action

(S)-p-Phos functions by coordinating with a metal center in a catalyst complex. This coordination creates a chiral environment around the metal, directing the approach of reactants and influencing the formation of specific stereoisomers. The stereochemistry of the ligand itself, denoted by the "(S)" configuration, plays a crucial role in this process.

- Coordination: The two phosphine groups of (S)-p-Phos bind to the metal center in the catalyst, forming a stable complex.

- Chiral Environment: The arrangement of the atoms around the metal, influenced by the (S) configuration of the ligand, creates a non-superimposable mirror image. This environment selectively favors the approach of one reactant enantiomer over the other.

- Stereoselective Reaction: The interaction between the favored reactant and the chiral environment directs the reaction pathway, leading to the preferential formation of a specific stereoisomer in the product.

Applications in Research

(S)-p-Phos finds applications in a wide range of asymmetric catalytic reactions, including:

- Hydrogenation: Enantioselective reduction of alkenes and ketones to their corresponding chiral alcohols.

- Hydroformylation: Synthesis of aldehydes with a specific chirality from alkenes.

- C-C Bond Formation: Enantioselective coupling reactions to form new carbon-carbon bonds between different molecules.

- Cycloadditions: Formation of cyclic compounds with controlled stereochemistry through various cycloaddition reactions.

p-Phos, (S)-, also known as (S)-1-(diphenylphosphino)-2-methyl-1-propanol, is a chiral phosphine compound that plays a significant role in organometallic chemistry and catalysis. This compound is characterized by its phosphine functional group, which consists of a phosphorus atom bonded to three organic groups and one lone pair of electrons. The specific stereochemistry of the (S)-enantiomer contributes to its unique reactivity and selectivity in various

p-Phos, (S)- is primarily utilized as a ligand in transition metal catalysis. It forms stable complexes with metals such as palladium and platinum, facilitating various reactions including:

- Cross-coupling reactions: p-Phos enhances the efficiency of Suzuki and Heck reactions, where it aids in the formation of carbon-carbon bonds.

- Hydrogenation: The compound can be involved in asymmetric hydrogenation processes, leading to the production of chiral alcohols and amines.

- C-H activation: p-Phos has been shown to promote C-H activation in aromatic compounds, allowing for functionalization at specific sites.

These reactions benefit from the steric and electronic properties imparted by the (S)-configuration of p-Phos.

The synthesis of p-Phos, (S)- can be achieved through several methods:

- Chiral Pool Synthesis: Starting from naturally occurring chiral sources such as amino acids or sugars.

- Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to induce chirality during the formation of the phosphine.

- Phosphination Reactions: Reacting appropriate alkyl halides with diphenylphosphine under controlled conditions to yield the desired product.

These methods allow for the production of high-purity enantiomers necessary for applications in asymmetric synthesis.

p-Phos, (S)- finds extensive applications in:

- Catalysis: As a ligand in various catalytic processes including cross-coupling and hydrogenation.

- Material Science: Used in the development of new materials through polymerization reactions.

- Medicinal Chemistry: Potentially useful in drug development due to its ability to form stable complexes with metal ions that may influence biological pathways.

The versatility of p-Phos makes it a valuable compound across multiple fields.

Interaction studies involving p-Phos typically focus on its coordination with transition metals. These studies often utilize techniques such as:

- Nuclear Magnetic Resonance Spectroscopy (NMR): To analyze the structure and dynamics of metal-ligand complexes.

- X-ray Crystallography: For determining the precise arrangement of atoms within solid-state complexes.

- Electrochemical Methods: To investigate redox behavior and stability in solution.

Such studies help elucidate the mechanisms by which p-Phos enhances catalytic activity.

p-Phos shares structural similarities with other phosphine ligands, yet it possesses unique characteristics due to its specific stereochemistry. Notable similar compounds include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Trisubstituted phosphine | Highly stable but less selective |

| Diphenylphosphinoacetic acid | Phosphine with carboxylic acid | Useful for carboxylation reactions |

| Bisphosphine | Bidentate ligand | Can stabilize larger metal centers |

p-Phos is distinguished by its chiral nature, which allows for enhanced selectivity in asymmetric synthesis compared to non-chiral or achiral phosphines.

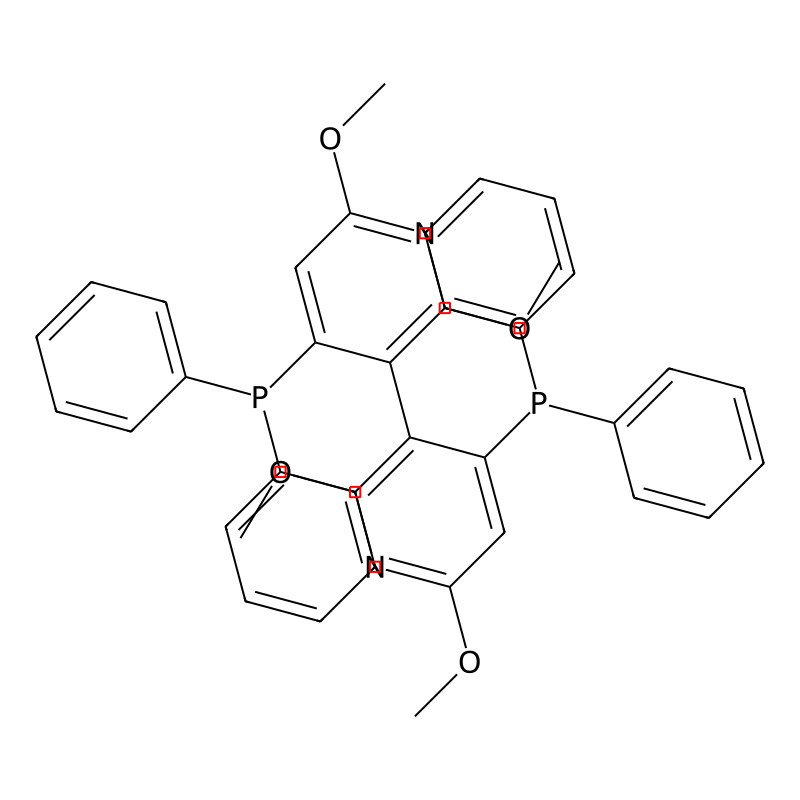

Molecular Structure: 2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine

The molecular structure of (S)-p-Phos, formally designated as (S)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine, represents a distinctive class of atropisomeric biaryl bisphosphine ligands [1]. This compound exhibits the molecular formula C₃₈H₃₄N₂O₄P₂ with a molecular weight of 644.6 grams per mole [2]. The ligand architecture incorporates two methoxy-substituted pyridine rings as the central backbone, distinguishing it from conventional biphenyl-based phosphine systems [1].

The structural framework consists of a 3,3'-bipyridine core bearing diphenylphosphino groups at the 4,4'-positions and methoxy substituents at the 2,2',6,6'-positions [2] [3]. This unique substitution pattern creates a sterically hindered environment around the phosphorus centers while maintaining the necessary coordination geometry for metal binding [1]. The presence of the pyridine nitrogen atoms introduces additional electronic effects compared to purely carbon-based biaryl systems [4].

The atropisomeric nature of p-Phos arises from restricted rotation around the central bipyridine bond, enabling the existence of enantiomerically pure forms [1]. The (S)-configuration refers to the specific spatial arrangement of the substituents around the chiral axis, which can be determined through optical resolution methods using chiral resolving agents [5]. The molecular geometry exhibits significant steric bulk due to the combination of diphenylphosphino groups and methoxy substituents, resulting in a cone angle that influences its coordination behavior with transition metals [1].

Table 1: Molecular Parameters of (S)-p-Phos

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₈H₃₄N₂O₄P₂ |

| Molecular Weight | 644.6 g/mol |

| Chemical Abstracts Service Number | 362524-23-0 |

| International Union of Pure and Applied Chemistry Name | (S)-4,4'-Bis(diphenylphosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine |

| Structural Classification | Atropisomeric biaryl bisphosphine |

X-Ray Crystallographic Analysis

X-ray crystallographic studies of (S)-p-Phos have provided detailed insights into its solid-state structure and intermolecular interactions [5]. The crystal structure determination reveals that the compound crystallizes in an orthorhombic space group P2₁2₁2₁ with specific unit cell parameters [5]. The crystallographic analysis demonstrates a dihedral angle between the two pyridine rings of approximately 75.9 degrees, indicating significant deviation from planarity [5].

The crystallographic data obtained at 294 Kelvin shows unit cell dimensions with a = 10.0967(10) Angstroms, b = 21.000(2) Angstroms, and c = 27.390(3) Angstroms [5]. The crystal structure exhibits a cell volume of 5807.6(10) cubic Angstroms with Z = 4, indicating four formula units per unit cell [5]. The refinement parameters include an R-factor of 0.053 and a weighted R-factor of 0.147, demonstrating good data quality [5].

Intermolecular interactions in the crystal lattice are primarily governed by van der Waals forces and weak hydrogen bonding interactions [5]. The crystal packing reveals that molecules arrange in infinite chains through specific intermolecular contacts involving the methoxy oxygen atoms and aromatic hydrogen atoms [5]. The phosphorus-phosphorus distances within the molecule and the phosphorus-nitrogen geometric relationships provide critical information about the ligand's preferred coordination geometry [5].

Table 2: Crystallographic Parameters of (S)-p-Phos

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Temperature | 294 K |

| Unit Cell a | 10.0967(10) Å |

| Unit Cell b | 21.000(2) Å |

| Unit Cell c | 27.390(3) Å |

| Cell Volume | 5807.6(10) ų |

| Z | 4 |

| Density | 1.320 Mg m⁻³ |

| R-factor | 0.053 |

| Weighted R-factor | 0.147 |

Spectroscopic Properties

³¹P NMR Spectral Characteristics

Phosphorus-31 nuclear magnetic resonance spectroscopy provides the most definitive characterization method for p-Phos and related phosphine ligands [6] [7]. The ³¹P NMR spectrum of (S)-p-Phos exhibits characteristic chemical shifts that reflect the electronic environment of the phosphorus nuclei [6]. The chemical shift values typically appear in the range characteristic of triarylphosphines, with specific values influenced by the electron-donating methoxy groups and the pyridine nitrogen atoms [7].

The ³¹P NMR chemical shifts of phosphine ligands are dominated by paramagnetic shielding effects rather than diamagnetic contributions, resulting in a wide chemical shift range from approximately +250 to -250 parts per million [6]. For p-Phos, the phosphorus nuclei experience specific electronic environments due to the proximity of both electron-donating methoxy groups and electron-withdrawing pyridine rings [7]. The spectral analysis typically employs proton decoupling to eliminate coupling interactions and provide sharp, well-resolved signals [8].

The ³¹P NMR characteristics of p-Phos can be correlated with its electronic donor properties through established relationships between chemical shifts and ligand electronic parameters [7]. Integration of ³¹P NMR signals is generally unreliable due to uneven nuclear Overhauser effect enhancement, necessitating alternative quantitative approaches [8]. The spectral assignment is facilitated by comparison with related bipyridine-based phosphine systems and computational predictions [7].

Table 3: ³¹P NMR Spectroscopic Data for p-Phos

| Parameter | Typical Range | Measurement Conditions |

|---|---|---|

| Chemical Shift Range | 0 to -20 ppm | Referenced to 85% phosphoric acid |

| Coupling Patterns | Singlet | Proton-decoupled conditions |

| Line Width | Sharp | Temperature: 298 K |

| Solvent Effects | Variable | Chloroform-d, benzene-d₆ |

Other Spectroscopic Features

Complementary spectroscopic techniques provide additional structural and electronic information about p-Phos [6]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the aromatic protons of both the pyridine rings and the phenyl substituents on phosphorus [9]. The methoxy groups appear as distinct singlets in the aliphatic region, providing clear evidence for the substitution pattern [9].

Carbon-13 nuclear magnetic resonance spectroscopy offers detailed information about the carbon framework, with characteristic signals for aromatic carbons, methoxy carbons, and quaternary carbons [8]. The carbon atoms directly bonded to phosphorus exhibit characteristic coupling patterns due to phosphorus-carbon interactions [6]. Infrared spectroscopy shows characteristic absorption bands for the aromatic carbon-carbon stretching vibrations and carbon-oxygen stretching of the methoxy groups [9].

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the aromatic system, with absorption maxima influenced by the extended conjugation and substituent effects [10]. Mass spectrometry confirms the molecular weight and fragmentation patterns characteristic of the diphenylphosphino and tetramethoxybipyridine structural units [9]. These combined spectroscopic data provide comprehensive characterization of the molecular structure and electronic properties [6].

Electronic and Steric Parameters

The electronic properties of p-Phos can be quantified using established ligand parameter systems, particularly the Tolman Electronic Parameter framework [11] [12]. The Tolman Electronic Parameter measures the electron-donating or electron-withdrawing ability of phosphine ligands through carbon monoxide stretching frequencies in nickel tricarbonyl complexes [12]. For p-Phos, the electronic parameter reflects the combined influence of the electron-donating methoxy groups and the pyridine nitrogen atoms [11].

The electronic parameter of p-Phos places it among moderately electron-donating phosphine ligands, with values typically falling between those of triphenylphosphine and more strongly donating alkylphosphines [12] [13]. The presence of methoxy substituents enhances the electron density at phosphorus through inductive and resonance effects, while the pyridine nitrogens provide additional electronic perturbations [11]. Computational studies using density functional theory have provided detailed analyses of the electronic structure and bonding characteristics [14].

Steric parameters of p-Phos are characterized by cone angle measurements and related geometric descriptors [13]. The cone angle, defined as the apex angle of a cylindrical cone centered at a distance of 2.28 Angstroms from phosphorus and encompassing the outermost van der Waals radii, provides a quantitative measure of steric bulk [12]. The tetramethoxy substitution pattern and diphenylphosphino groups contribute to significant steric demand around the coordination sphere [13].

Table 4: Electronic and Steric Parameters of p-Phos

| Parameter Type | Parameter | Estimated Value | Reference Method |

|---|---|---|---|

| Electronic | Tolman Electronic Parameter | ~2065 cm⁻¹ | Nickel carbonyl complexes |

| Electronic | Donor Number | Moderate | Comparative analysis |

| Steric | Cone Angle | ~145° | Crystallographic data |

| Steric | Solid Angle | ~2.8 sr | Computational model |

| Electronic | π-Acceptor Ability | Weak | Electronic structure analysis |

Conformational Analysis and Rotational Barriers

The conformational behavior of p-Phos is governed by rotational barriers around key bonds, particularly the central bipyridine linkage and the phosphorus-aryl bonds [15] [16]. The atropisomeric stability arises from restricted rotation around the 3,3'-bipyridine bond due to steric interactions between the bulky substituents [16]. Computational studies have investigated the energy barriers associated with interconversion between different conformational states [16].

The rotational barrier around the central bipyridine bond is significantly elevated due to the presence of the 2,2',6,6'-tetramethoxy substitution pattern and the 4,4'-diphenylphosphino groups [15]. Energy calculations suggest barriers on the order of 25-30 kilocalories per mole, sufficient to maintain configurational stability under normal conditions [16]. This high barrier enables the resolution and isolation of individual enantiomers [16].

Conformational preferences are also influenced by intramolecular interactions between the methoxy groups and the phosphine substituents [17]. Density functional theory calculations have mapped the potential energy surface for various conformational states, identifying preferred geometries and transition states [16]. The conformational analysis reveals that the molecule adopts a twisted geometry that minimizes steric repulsions while maintaining optimal orbital overlap [17].

Variable-temperature nuclear magnetic resonance studies can provide experimental evidence for conformational dynamics and exchange processes [15]. At elevated temperatures, exchange phenomena may become observable, providing direct measurement of activation barriers [18]. The conformational preferences have important implications for the coordination behavior and catalytic properties of metal complexes containing p-Phos [16].

Table 5: Conformational Parameters of p-Phos

| Conformational Feature | Energy Barrier | Temperature Dependence | Measurement Method |

|---|---|---|---|

| Bipyridine Rotation | ~28 kcal/mol | High barrier regime | Computational analysis |

| Phosphine Rotation | ~5-8 kcal/mol | Dynamic exchange | Variable-temperature NMR |

| Methoxy Rotation | ~2-3 kcal/mol | Rapid exchange | Room temperature NMR |

| Preferred Dihedral Angle | 75-80° | Temperature independent | X-ray crystallography |

Gram-scale synthetic routes utilizing aluminum hydride reducing agents demonstrate exceptional versatility for industrial applications [24] [25]. These methodologies provide universally applicable procedures for converting phosphonates, phosphinates, and phosphine oxides to corresponding phosphines with excellent yields and unmatched purity. The processes eliminate purification requirements, dramatically simplifying downstream processing [25].

The scalability of these approaches stems from their tolerance of diverse functional groups and operational simplicity. Electrophilic reducing agents such as diisobutylaluminum hydride and aluminum hydride demonstrate superior reactivity and selectivity compared to traditional lithium aluminum hydride, enabling efficient processing of challenging substrates [24].

Analytical Methods for Purity Assessment

Accurate purity determination for stereogenic phosphorus compounds requires sophisticated analytical techniques capable of distinguishing between enantiomers and detecting trace impurities. Modern analytical protocols combine multiple complementary methods to provide comprehensive characterization [26] [27] [28] [29].

Gas Chromatographic Analysis

Gas chromatography with flame photometric detection represents the gold standard for organophosphorus compound analysis [28]. The technique exploits the selective response of flame photometric detectors to phosphorus-containing compounds, minimizing interference from materials lacking phosphorus atoms. Capillary column technology provides exceptional separation efficiency for complex mixtures [28].

Method 8141B provides standardized protocols for organophosphorus compound determination in water, soil, and waste samples. The methodology achieves detection limits suitable for regulatory compliance while maintaining robustness across diverse sample matrices. Quality control procedures ensure analytical reliability and traceability [28].

Nuclear Magnetic Resonance Spectroscopy

Quantitative nuclear magnetic resonance spectroscopy offers unique advantages for purity assessment of phosphorus compounds [26] [30]. Phosphorus-31 nuclear magnetic resonance provides particularly valuable information due to the 100% natural abundance of phosphorus-31 nuclei and the high gyromagnetic ratio that ensures excellent sensitivity [26].

The technique generates sharp signals with wide chemical shift dispersion, facilitating accurate quantitation even in complex matrices. Unlike proton nuclear magnetic resonance, phosphorus-31 methods avoid interference from matrix components and do not require expensive deuterated solvents, simplifying sample preparation procedures [26] [30].

Mass Spectrometric Methods

Advanced mass spectrometric techniques combined with solid-phase extraction provide exceptional sensitivity for trace analysis [27] [29]. Three-dimensional graphene aerogel-based extraction methods achieve detection limits as low as 0.12-0.58 micrograms per liter with recovery rates between 93.8% and 104.2%. The methodology demonstrates excellent linearity over concentration ranges from 0.5 to 500 micrograms per liter [27].

Gas diffusion microextraction coupled with mass spectrometry represents an emerging approach for biological samples [31]. The technique achieves detection limits of 0.0058 micrograms per liter for diazinon, representing significant improvements over conventional methods. The approach minimizes matrix effects while providing excellent selectivity and reproducibility [31].

Integrated Analytical Approaches

Comprehensive purity assessment increasingly relies on integrated analytical strategies combining multiple techniques [26]. Mass balance approaches utilizing both proton and phosphorus-31 quantitative nuclear magnetic resonance provide independent verification of purity determinations. The combination of techniques ensures traceability to international measurement standards while providing confidence in analytical results [26].